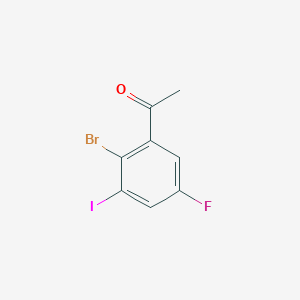

1-(2-bromo-5-fluoro-3-iodophenyl)ethanone

Description

Significance of Halogenation in Contemporary Organic Synthesis and Materials Science

The incorporation of halogen atoms (fluorine, chlorine, bromine, and iodine) into organic molecules is a critical strategy in the design of new compounds. nih.govmdpi.com Halogenation is a powerful tool used to fine-tune the properties of a molecule. For instance, adding halogens can alter a compound's lipophilicity, which affects its ability to pass through biological membranes—a key consideration in drug development. mdpi.comresearchgate.net Furthermore, halogens can influence the electronic environment of a molecule, which can enhance its binding affinity to biological targets like proteins or DNA. nih.govresearchgate.net

Beyond their role in modifying molecular properties, carbon-halogen bonds are of immense importance in synthetic chemistry. They serve as "handles" for a wide range of transformations, most notably in transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki, Sonogashira, and Heck couplings, allow chemists to form new carbon-carbon bonds with high precision, building complex molecular skeletons from simpler, halogenated precursors. nih.govrsc.org The ability to selectively functionalize a polyhalogenated molecule is a key technique for the efficient construction of pharmaceuticals, agrochemicals, and advanced materials. nih.gov

Overview of Aryl Ketones as Fundamental Chemical Building Blocks

Aryl ketones are a class of organic compounds defined by a carbonyl group (C=O) where the carbonyl carbon is bonded to an aromatic ring and another carbon-containing group. fiveable.me This structural motif is not only common but also synthetically valuable. Aryl ketones are found in numerous natural products and are a frequent feature in active pharmaceutical ingredients, including analgesics and anticancer drugs. numberanalytics.comnih.gov

Their importance stems from the reactivity of the ketone group. The carbonyl group can undergo a wide variety of chemical reactions, such as reduction to form alcohols, or serve as a site for nucleophilic addition, allowing for the extension of the carbon framework. fiveable.menumberanalytics.com This versatility makes aryl ketones indispensable intermediates, providing a reliable starting point for the synthesis of a diverse array of more complex molecules. numberanalytics.comnih.gov The combination of a stable aromatic ring with a reactive ketone function provides a balanced platform for elaborate synthetic endeavors. nih.gov

Contextualization of 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone within the Landscape of Multi-Halogenated Aromatic Systems

This compound stands as a specific and compelling example of a polyhalogenated aryl ketone. Its structure is notable for the presence of three different halogen atoms—fluorine, bromine, and iodine—at distinct positions on the phenyl ring. This multi-halogenated arrangement is particularly significant from a synthetic chemistry perspective.

The true value of this compound lies in the differential reactivity of the carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens typically follows the order: I > Br > Cl > F. nih.gov This hierarchy allows for selective, stepwise functionalization of the aromatic ring. A chemist can choose specific reaction conditions to target the highly reactive carbon-iodine bond for a coupling reaction, leaving the carbon-bromine and carbon-fluorine bonds intact for subsequent, different transformations. nih.govresearchgate.net

This capacity for regioselective synthesis makes this compound a highly valuable intermediate. It provides a pre-organized scaffold from which three different chemical groups can be introduced in a controlled sequence, enabling the efficient and precise construction of highly substituted, complex target molecules.

Table 1: Physicochemical Properties of this compound Note: Data sourced from publicly available chemical databases. Actual values may vary slightly between suppliers.

| Property | Value |

|---|---|

| CAS Number | 2092613-41-5 chemcia.com |

| Molecular Formula | C₈H₅BrFIO chemcia.com |

| Molecular Weight | 342.94 g/mol chemcia.com |

| Appearance | Typically a solid |

| Purity | Often available in purities of 95% or higher chemcia.com |

Structure

3D Structure

Properties

Molecular Formula |

C8H5BrFIO |

|---|---|

Molecular Weight |

342.93 g/mol |

IUPAC Name |

1-(2-bromo-5-fluoro-3-iodophenyl)ethanone |

InChI |

InChI=1S/C8H5BrFIO/c1-4(12)6-2-5(10)3-7(11)8(6)9/h2-3H,1H3 |

InChI Key |

IHNOYBAGKKCLET-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C(=CC(=C1)F)I)Br |

Origin of Product |

United States |

Synthetic Methodologies for 1 2 Bromo 5 Fluoro 3 Iodophenyl Ethanone and Analogs

Regioselective Halogenation Strategies on Aromatic Rings

The synthesis of polyhalogenated aromatic compounds like 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone is a challenge in regioselectivity—the control of where substituents add to the aromatic ring. researchgate.net The precise placement of bromine, fluorine, and iodine atoms, in addition to the ethanone (B97240) group, requires careful selection of synthetic routes and reaction conditions.

Electrophilic Aromatic Halogenation Approaches for Polyhalogenation

Electrophilic aromatic substitution (EAS) is the cornerstone for introducing halogens onto a benzene (B151609) ring. byjus.com In these reactions, a potent electrophile attacks the electron-rich aromatic ring, replacing a hydrogen atom. libretexts.org For halogenation, the elemental halogens (Cl₂, Br₂) are often activated by a Lewis acid catalyst, such as iron(III) halides (FeX₃) or aluminum halides (AlX₃). libretexts.orgwikipedia.org These catalysts polarize the halogen-halogen bond, creating a stronger electrophile capable of overcoming the high activation energy required to temporarily disrupt the ring's aromaticity. libretexts.orgwikipedia.orgmasterorganicchemistry.com

The general mechanism involves two primary steps:

Attack of the aromatic ring on the activated electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com

Deprotonation of the arenium ion by a weak base to restore aromaticity and yield the halogenated product. masterorganicchemistry.com

Iodination often requires slightly different conditions, as I₂ is less reactive. It is typically performed with an oxidizing agent, like nitric acid or a mixture of iodine and potassium iodate (B108269) in sulfuric acid, to generate a more potent iodine electrophile (I⁺). wikipedia.orgmasterorganicchemistry.com

Achieving polyhalogenation with different halogens involves a multi-step sequence. The introduction of multiple halogens can be challenging due to the deactivating nature of the halogens themselves, which makes each subsequent substitution reaction slower. saskoer.ca Furthermore, controlling the position of each new halogen is critical and depends heavily on the directing effects of the substituents already present on the ring. acs.org

Influence of Existing Substituents on Halogenation Regioselectivity

The regiochemical outcome of an electrophilic aromatic substitution reaction is dictated by the electronic properties of the substituents already attached to the ring. These groups can be broadly classified as activating or deactivating, and as ortho/para-directing or meta-directing.

Activating Groups (Electron-Donating Groups - EDGs): These groups donate electron density to the aromatic ring, making it more nucleophilic and increasing the rate of electrophilic substitution. They primarily direct incoming electrophiles to the ortho and para positions.

Deactivating Groups (Electron-Withdrawing Groups - EWGs): These groups pull electron density from the ring, making it less nucleophilic and slowing the reaction rate. Most deactivating groups direct incoming electrophiles to the meta position. saskoer.ca

The substituents in the target molecule, this compound, present a complex case for regioselectivity:

Acetyl Group (-COCH₃): This is a moderately deactivating group due to both induction and resonance, and it is a strong meta-director.

Halogens (-F, -Br, -I): Halogens are a unique class. They are deactivating due to their strong inductive electron-withdrawing effect. saskoer.ca However, they possess lone pairs of electrons that can be donated through resonance, which directs incoming electrophiles to the ortho and para positions. saskoer.ca

The synthesis of this compound would therefore require a carefully planned sequence of reactions. For instance, a plausible route might start with a fluorinated acetophenone (B1666503). The fluorine atom (an ortho, para-director) and the acetyl group (a meta-director) would guide the subsequent bromination and iodination steps. The interplay and relative strengths of these directing effects determine the final substitution pattern. acs.org

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Group | Electronic Effect | Ring Activity | Directing Influence |

|---|---|---|---|

| Acetyl (-COCH₃) | Electron-withdrawing | Deactivating | meta |

| Fluoro (-F) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |

| Bromo (-Br) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |

| Iodo (-I) | Inductively withdrawing, Resonantly donating | Deactivating | ortho, para |

Alpha-Halogenation of the Ethanone Moiety

Beyond substitution on the aromatic ring, the ethanone group itself can be halogenated at the alpha (α) position—the carbon atom adjacent to the carbonyl group. This reaction is a fundamental transformation in organic synthesis. libretexts.org

Mechanisms and Reagents for α-Bromination and α-Iodination of Acetophenones

The α-halogenation of ketones like acetophenone can proceed through two distinct mechanisms depending on the pH of the reaction medium. wikipedia.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone undergoes tautomerization to form an enol intermediate. libretexts.org This enol is the nucleophilic species that attacks the elemental halogen (e.g., Br₂ or I₂). libretexts.org The mechanism proceeds as follows:

Protonation of the carbonyl oxygen.

Deprotonation of the α-carbon to form the enol. This is typically the rate-determining step. libretexts.org

The electron-rich double bond of the enol attacks the halogen.

Deprotonation of the carbonyl oxygen regenerates the catalyst and yields the α-halo ketone. libretexts.org

Base-Promoted Halogenation: Under basic conditions, a base removes a proton from the α-carbon to form an enolate ion. pressbooks.pub The negatively charged enolate is a potent nucleophile that then attacks the halogen. This process is considered "base-promoted" rather than "catalyzed" because the base is consumed during the reaction. youtube.com

A wide array of reagents can be employed for these transformations. For α-bromination, elemental bromine in acetic acid is a classic method. libretexts.orgchemicalbook.com N-Bromosuccinimide (NBS) is another common reagent, often used with a catalyst like acidic aluminum oxide. nih.gov For α-iodination, reagents include elemental iodine in the presence of a mediator like copper(II) oxide (CuO) or an oxidizing agent like hydrogen peroxide. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Table 2: Selected Reagents for Alpha-Halogenation of Acetophenones

| Halogenation Type | Reagent System | Conditions | Reference |

|---|---|---|---|

| α-Bromination | Br₂ in Acetic Acid | Acid-catalyzed | libretexts.org |

| α-Bromination | N-Bromosuccinimide (NBS) / Al₂O₃ | Acid-catalyzed | nih.gov |

| α-Bromination | NaBr / Oxone | Oxidative bromination | unishivaji.ac.in |

| α-Iodination | I₂ / CuO in Methanol | Neutral conditions | organic-chemistry.orgorganic-chemistry.org |

| α-Iodination | I₂ / H₂O₂ | Solvent-free or aqueous | researchgate.net |

| α-Iodination | I₂ / Selectfluor™ | Methanol solvent | organic-chemistry.org |

Controlled Synthesis of Mono- and Multi-α-Halogenated Ketones

The extent of α-halogenation can be controlled by the reaction conditions.

Mono-α-halogenation: This is typically achieved under acidic conditions. After one halogen is added to the α-position, its electron-withdrawing nature decreases the basicity of the carbonyl oxygen. wikipedia.org This disfavors the initial protonation step required to form the enol, thus slowing down subsequent halogenations and allowing the mono-substituted product to be isolated. pressbooks.pubyoutube.com

Multi-α-halogenation: This is characteristic of base-promoted reactions. The electron-withdrawing effect of the first halogen atom makes the remaining α-hydrogens even more acidic. wikipedia.orgpressbooks.pub This accelerates subsequent deprotonation and halogenation steps, often leading to the complete replacement of all α-hydrogens. pressbooks.pub In the case of methyl ketones, this exhaustive halogenation can lead to the haloform reaction, where the resulting trihalomethyl group is cleaved to form a carboxylate and a haloform (CHX₃). wikipedia.orgyoutube.com

Therefore, to synthesize an analog of this compound that is also halogenated on the ethanone side chain, careful selection between acidic and basic conditions is paramount to achieve the desired degree of substitution. rsc.orgresearchgate.net

Strategic Implementation of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile alternative for constructing the C-C and C-heteroatom bonds necessary for complex molecules like halogenated acetophenones. nobelprize.org Reactions such as the Suzuki, Negishi, and Stille couplings have revolutionized organic synthesis. nobelprize.org

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (or triflate), inserting itself into the carbon-halogen bond and changing its oxidation state to palladium(II). nobelprize.org

Transmetalation: An organometallic nucleophile (e.g., an organoboron compound in the Suzuki reaction or an organozinc compound in the Negishi reaction) transfers its organic group to the palladium(II) center, displacing the halide. nobelprize.org

Reductive Elimination: The two organic groups on the palladium center couple together, forming a new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

These methods could be strategically applied to the synthesis of this compound. For example, a synthetic chemist could start with a pre-functionalized aromatic ring containing multiple halogens and use a cross-coupling reaction to introduce the acetyl group. Alternatively, a di-halogenated acetophenone could be coupled with an organometallic reagent to introduce the third halogen. This approach offers a high degree of modularity and can often overcome the regioselectivity challenges associated with classical electrophilic substitution.

Utility of Aryl Halides in Metal-Catalyzed Cross-Coupling Reactions

Aryl halides are versatile precursors in a variety of metal-catalyzed cross-coupling reactions, which are fundamental to the construction of complex organic molecules. The differential reactivity of various aryl-halogen bonds (C-I > C-Br > C-Cl) is a key principle exploited in the selective functionalization of polyhalogenated aromatic compounds.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound, such as a boronic acid or ester. It is a powerful tool for creating biaryl structures or introducing alkyl or vinyl groups. researchgate.net The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov For instance, the Suzuki-Miyaura coupling can be performed in aqueous media, enhancing its environmental friendliness. nih.govrsc.org The choice of ligands and reaction conditions can be tailored to effect the coupling of even less reactive aryl chlorides. nih.gov

Sonogashira Coupling: This reaction, also catalyzed by palladium and a copper co-catalyst, forges a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is a highly efficient method for the synthesis of arylalkynes. orgsyn.org The reactivity of the aryl halide follows the general trend I > Br > Cl, allowing for selective couplings on polyhalogenated substrates. nih.gov The Sonogashira reaction is broadly applicable in the synthesis of natural products, pharmaceuticals, and organic materials. nih.gov

The table below summarizes the key features of these two indispensable cross-coupling reactions.

| Feature | Suzuki-Miyaura Coupling | Sonogashira Coupling |

| Catalyst | Palladium complex | Palladium complex and Copper (I) salt |

| Coupling Partners | Aryl/vinyl halide + Organoboron compound | Aryl/vinyl halide + Terminal alkyne |

| Bond Formed | C(sp2)-C(sp2) or C(sp2)-C(sp3) | C(sp2)-C(sp) |

| Key Advantages | Mild reaction conditions, functional group tolerance, commercially available reagents | Direct introduction of an alkyne moiety, high yields |

Stepwise Multiple Halogenation and Subsequent Coupling Sequences

A common strategy for the synthesis of polysubstituted aromatic compounds involves a sequence of halogenation and cross-coupling reactions. nih.gov This approach allows for the controlled, regioselective introduction of different functional groups. The synthesis of a compound like this compound would likely start from a simpler, commercially available acetophenone.

For example, a plausible synthetic route could begin with a fluorinated acetophenone. A patent for the preparation of the related compound, 1-(5-fluoro-2-iodophenyl)ethanone, starts from 2-amino-5-fluorobenzoic acid. google.com This undergoes diazotization followed by iodination to yield 5-fluoro-2-iodobenzoic acid. Subsequent conversion to the acyl chloride and then reaction in a process involving diethyl malonate and magnesium chloride affords the desired acetophenone. google.com

Further halogenation of such an intermediate would require careful consideration of the directing effects of the existing substituents. The regioselectivity of halogenation on complex aromatic substrates can be challenging to predict and may require empirical optimization or computational analysis to guide the synthetic design. nih.gov For instance, the bromination of an iodo- and fluoro-substituted acetophenone would be influenced by the electronic and steric effects of both halogens and the acetyl group.

The table below outlines a hypothetical stepwise synthesis for a polyhalogenated acetophenone based on known transformations.

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Iodination | 3-Fluoroacetophenone | NIS, TFA | 3-Fluoro-X-iodoacetophenone |

| 2 | Bromination | 3-Fluoro-X-iodoacetophenone | NBS, H2SO4 | 1-(X-bromo-3-fluoro-Y-iodophenyl)ethanone |

| 3 | Cross-Coupling | 1-(X-bromo-3-fluoro-Y-iodophenyl)ethanone | Arylboronic acid, Pd catalyst | Aryl-substituted acetophenone |

Note: The exact positions of halogenation (X, Y) would depend on the specific reaction conditions and the directing effects of the substituents.

Convergent and Divergent Synthetic Pathways for Polyhalogenated Acetophenones

The construction of complex molecules like polyhalogenated acetophenones can be approached through either convergent or divergent synthetic strategies.

Divergent Synthesis: A divergent synthesis begins with a common intermediate that is then elaborated through different reaction pathways to generate a library of related compounds. rsc.orgnih.gov Starting with a simple acetophenone, one could introduce different halogens at various positions through controlled, regioselective reactions. nih.gov Subsequent diversification through cross-coupling reactions at the different halogenated sites would lead to a range of functionalized acetophenone analogs. This strategy is particularly useful for exploring structure-activity relationships in drug discovery. nih.gov

Reactivity and Mechanistic Investigations of 1 2 Bromo 5 Fluoro 3 Iodophenyl Ethanone

Nucleophilic Aromatic Substitution (SNAr) Mechanisms

The presence of three distinct halogen substituents (fluorine, bromine, and iodine) on the aromatic ring, activated by the electron-withdrawing acetyl group, makes 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone a fascinating substrate for studying nucleophilic aromatic substitution (SNAr) reactions.

In activated SNAr reactions, the nature of the halogen leaving group significantly influences the reaction rate. This phenomenon, known as the "element effect," typically follows the order F >> Cl > Br > I. This trend is counterintuitive based on bond strength (C-F being the strongest) but is rationalized by the accepted addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack to form a resonance-stabilized carbanion intermediate (Meisenheimer complex). The high electronegativity of fluorine strongly stabilizes this intermediate by inductive withdrawal, thereby lowering the activation energy of this first step.

Table 1: General "Element Effect" in Activated SNAr Reactions

| Leaving Group | Relative Reactivity | Rationale |

|---|---|---|

| Fluorine | Highest | Strong inductive stabilization of the Meisenheimer complex. |

| Chlorine | Intermediate | Moderate stabilization of the intermediate. |

| Bromine | Intermediate | Similar reactivity to chlorine, with some variations based on the nucleophile and solvent. |

| Iodine | Lowest | Weaker inductive stabilization of the intermediate. |

Computational chemistry, particularly using Density Functional Theory (DFT), has become a powerful tool for investigating the mechanisms of SNAr reactions. researchgate.netresearchgate.net These studies allow for the detailed characterization of transition states and intermediates, providing insights that are often difficult to obtain experimentally. researchgate.net For a molecule like this compound, computational models could predict the activation energies for nucleophilic attack at each of the three halogen-bearing carbon atoms. researchgate.net

Such calculations would likely confirm that the transition state leading to the substitution of the ortho-bromine is lower in energy than those for the substitution of the meta-iodine or the less activated fluorine. The calculations would model the formation of the Meisenheimer complex, a key intermediate in the stepwise addition-elimination mechanism. springernature.com However, some recent studies have suggested that some SNAr reactions may proceed through a concerted mechanism, bypassing a stable Meisenheimer intermediate. springernature.comnih.gov Computational analysis of this compound could clarify which mechanism is operative for this specific substrate.

The regioselectivity of nucleophilic attack on polyhalogenated aromatic compounds is determined by a combination of factors, including the nature of the activating group, the relative positions of the halogens, and the "element effect." In the case of this compound, the acetyl group is the primary director of regioselectivity. Electron-withdrawing groups, like the acetyl group, activate the positions ortho and para to them for nucleophilic attack.

Therefore, the bromine atom at the 2-position (ortho) is the most likely site for substitution. The iodine at the 3-position (meta) is not activated by the acetyl group and is thus a much less favorable site for attack. The fluorine at the 5-position is also meta to the acetyl group and is therefore not significantly activated. While fluorine is generally a better leaving group in activated SNAr, its unfavorable position relative to the activating group in this molecule makes its substitution less probable than that of the ortho-bromine. Studies on other polyhalogenated systems have shown that the position of the activating group is often the dominant factor in determining regioselectivity. researchgate.net

Table 2: Predicted Regioselectivity of Nucleophilic Attack on this compound

| Position of Halogen | Activating Group Effect | Predicted Reactivity |

|---|---|---|

| 2-Bromo | Ortho to -COCH₃ (Activating) | Most likely site of substitution |

| 3-Iodo | Meta to -COCH₃ (Deactivating) | Unlikely site of substitution |

| 5-Fluoro | Meta to -COCH₃ (Deactivating) | Unlikely site of substitution |

Reactions Involving the Ketone Functionality

The ketone group in this compound is a site for a variety of chemical transformations, most notably nucleophilic addition to the carbonyl carbon and reactions involving the enol or enolate form.

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by nucleophiles. masterorganicchemistry.com This leads to nucleophilic addition reactions, where the nucleophile adds to the carbonyl carbon and the π-bond of the carbonyl group is broken, forming a tetrahedral intermediate. libretexts.org Common nucleophiles for this reaction include organometallic reagents (like Grignard or organolithium reagents), hydrides (like sodium borohydride), and cyanide. libretexts.org

Like other ketones with α-hydrogens, this compound can undergo enolization to form its corresponding enol or enolate. masterorganicchemistry.com This process involves the removal of a proton from the methyl group adjacent to the carbonyl. The enol or enolate is a key intermediate in several reactions, including α-halogenation and aldol (B89426) condensations. nih.gov

The rate and equilibrium of enolization are influenced by the substituents on the aromatic ring. cdnsciencepub.com The electron-withdrawing halogens on the phenyl ring of this compound will increase the acidity of the α-protons, thereby facilitating enolate formation under basic conditions. Under acidic conditions, these substituents will also influence the rate of enol formation. Once the enol or enolate is formed, it can react with electrophiles at the α-carbon. For example, reaction with a halogenating agent like N-bromosuccinimide (NBS) would lead to the formation of 1-(2-bromo-5-fluoro-3-iodophenyl)-2-bromoethanone. The study of enolization and subsequent α-substitution provides a pathway to further functionalize this already complex molecule.

Stereoselective Transformations: Asymmetric Reduction of Halogen-Substituted Acetophenones

The asymmetric reduction of halogen-substituted acetophenones is a well-established strategy for producing enantioenriched secondary alcohols. The presence of multiple halogen atoms on the aromatic ring, as seen in this compound, can influence the electronic properties of the ketone and, consequently, the efficiency and selectivity of the reduction.

Noyori Asymmetric Hydrogenation:

The Noyori asymmetric hydrogenation utilizes chiral ruthenium catalysts, typically composed of a Ru(II) center, a BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand, and a chiral diamine. researchgate.netwikipedia.org This catalytic system is renowned for its high efficiency and enantioselectivity in the hydrogenation of a wide array of ketones, including those bearing halogen substituents. researchgate.netnih.gov The reaction mechanism is believed to involve a metal-ligand bifunctional catalysis, where the ruthenium hydride is transferred to the ketone carbonyl, and the diamine ligand assists in the protonolysis of the resulting ruthenium alkoxide. whiterose.ac.uk

For halogenated acetophenones, the choice of the chiral BINAP and diamine ligands is crucial for achieving high enantiomeric excess (ee). While specific data for the asymmetric hydrogenation of this compound is not extensively documented, studies on various substituted acetophenones demonstrate the robustness of this method. For instance, acetophenones with fluoro, chloro, bromo, and iodo substituents have been successfully hydrogenated with excellent enantioselectivities. researchgate.net

Corey-Bakshi-Shibata (CBS) Reduction:

The Corey-Bakshi-Shibata (CBS) reduction employs a chiral oxazaborolidine catalyst to mediate the enantioselective reduction of ketones by a stoichiometric borane (B79455) source, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BMS). nih.govnih.gov The catalyst, typically derived from a chiral amino alcohol like (S)-prolinol, coordinates with both the borane and the ketone, organizing them in a rigid, six-membered ring transition state that directs the hydride delivery to one face of the carbonyl group. researchgate.netresearchgate.net

The CBS reduction is known for its broad substrate scope and predictable stereochemical outcome. liv.ac.uk The enantioselectivity is primarily dictated by the steric bulk of the substituents on the ketone, with the hydride being delivered to the face opposite the larger substituent. In the case of this compound, the sterically demanding 2-bromo-5-fluoro-3-iodophenyl group would direct the hydride attack to the opposite face, leading to the formation of the corresponding alcohol with a predictable absolute configuration.

The following table illustrates typical conditions and outcomes for the asymmetric reduction of halogenated acetophenones using these methodologies, based on findings for structurally related compounds.

| Method | Catalyst/Reagent | Substrate Example | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| Noyori Hydrogenation | (S)-XylBINAP/(S)-DAIPEN-Ru(II) | 4-Bromoacetophenone | >99 | 99 (R) | researchgate.net |

| Noyori Hydrogenation | (S)-XylBINAP/(S)-DAIPEN-Ru(II) | 4-Fluoroacetophenone | >99 | 98 (R) | researchgate.net |

| Noyori Hydrogenation | (S)-XylBINAP/(S)-DAIPEN-Ru(II) | 4-Iodoacetophenone | >99 | 99 (R) | researchgate.net |

| CBS Reduction | (S)-2-Methyl-CBS-oxazaborolidine, BH₃·THF | Acetophenone (B1666503) | 97 | 96 (R) | nih.gov |

| CBS Reduction | (R)-2-Methyl-CBS-oxazaborolidine, BH₃·SMe₂ | 2-Chloroacetophenone | 95 | 95 (S) | nih.gov |

Selective Reactivity of Different Halogen Atoms (Br, F, I) in Tandem or Sequential Reactions

The presence of three different halogen atoms (bromine, fluorine, and iodine) on the aromatic ring of this compound offers a rich platform for selective chemical transformations. The differential reactivity of the carbon-halogen bonds allows for the development of tandem or sequential reactions, where each halogen can be addressed in a controlled manner. This site-selective functionalization is a powerful strategy for the rapid construction of complex and diverse molecular architectures.

The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F. researchgate.net This trend is primarily governed by the carbon-halogen bond dissociation energies, with the C-I bond being the weakest and most susceptible to oxidative addition by a low-valent palladium catalyst. The C-F bond is the strongest and generally unreactive under typical cross-coupling conditions, often remaining as a handle for later-stage functionalization or to modulate the electronic properties of the molecule. researchgate.net

This reactivity difference can be exploited to perform sequential cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, or Heck reactions. For this compound, one would anticipate that the iodine atom would react first, followed by the bromine atom, while the fluorine atom would remain intact.

Sequential Cross-Coupling Reactions:

A plausible synthetic sequence for the selective functionalization of this compound could involve an initial Sonogashira coupling at the iodo position, followed by a Suzuki-Miyaura coupling at the bromo position. The Sonogashira reaction, which forms a carbon-carbon triple bond, is typically carried out using a palladium catalyst, a copper(I) co-catalyst, and an amine base. polyu.edu.hk By carefully controlling the reaction conditions, such as temperature and catalyst loading, selective coupling at the more reactive C-I bond can be achieved.

Following the initial Sonogashira coupling, the resulting 1-(2-bromo-5-fluoro-3-(alkynyl)phenyl)ethanone could then be subjected to a Suzuki-Miyaura coupling reaction. This reaction, which forms a carbon-carbon single bond between an organoboron compound and an organic halide, would be expected to occur at the C-Br bond. researchgate.net The fluorine atom would likely be unreactive under these conditions, providing a handle for further diversification if needed.

The table below outlines a hypothetical, yet mechanistically sound, sequential cross-coupling strategy for this compound, based on established reactivity principles.

| Step | Reaction Type | Reactive Site | Typical Catalyst System | Coupling Partner | Expected Product | Reference |

|---|---|---|---|---|---|---|

| 1 | Sonogashira Coupling | C-I | Pd(PPh₃)₄, CuI, Et₃N | Terminal Alkyne (e.g., Phenylacetylene) | 1-(2-bromo-5-fluoro-3-(phenylethynyl)phenyl)ethanone | liv.ac.ukpolyu.edu.hk |

| 2 | Suzuki-Miyaura Coupling | C-Br | Pd(OAc)₂, SPhos, K₂CO₃ | Arylboronic Acid (e.g., 4-Methoxyphenylboronic acid) | 1-(5-fluoro-2-(4-methoxyphenyl)-3-(phenylethynyl)phenyl)ethanone | researchgate.netnih.gov |

In addition to palladium-catalyzed cross-coupling reactions, selective metal-halogen exchange reactions can also be employed. Lithium-halogen exchange, for instance, typically follows the reactivity trend I > Br > Cl. Treatment of this compound with an organolithium reagent, such as n-butyllithium, at low temperatures would be expected to selectively replace the iodine atom with lithium. The resulting aryllithium species could then be trapped with various electrophiles to introduce a wide range of functional groups at the 3-position.

Advanced Computational and Theoretical Studies

Density Functional Theory (DFT) Applications in Predicting Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to predict molecular geometries, vibrational frequencies, and various properties related to reactivity. For a molecule like 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone, DFT calculations can elucidate the influence of the three different halogen substituents (F, Br, I) and the acetyl group on the aromatic ring. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311++G(d,p), are standard for optimizing molecular structures and calculating thermodynamic data. nih.gov

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. wuxibiology.com

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Halogenated Aromatic System

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| 5-azaindole | -6.30 | 2.08 | 8.38 | wuxibiology.com |

| 2-MeO-5-azaindole | -5.90 | 2.03 | 7.93 | wuxibiology.com |

| 2-Cl-5-azaindole | -6.41 | 2.12 | 8.53 | wuxibiology.com |

This table demonstrates how substitutions on an aromatic ring alter the HOMO-LUMO energies and the resulting energy gap, which in turn affects reactivity. A similar analysis would be essential for understanding this compound.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites and Halogen Bonding Interactions

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. chemrxiv.orgwolfram.com The MEP map illustrates regions of positive and negative electrostatic potential on the electron density surface.

Negative Regions (Red/Yellow): These electron-rich areas are susceptible to electrophilic attack and are typically found around electronegative atoms like oxygen and fluorine. chemrxiv.orgnih.gov In this compound, the most negative potential would be localized on the carbonyl oxygen atom, making it a primary site for interaction with electrophiles or hydrogen bond donors.

Positive Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. For halogenated aromatics, a region of positive potential, known as a "sigma-hole" (σ-hole), can exist on the outermost portion of the halogen atoms (especially iodine and bromine). This positive σ-hole is a key feature that enables halogen bonding. mdpi.com

Neutral Regions (Green): These areas represent nonpolar parts of the molecule.

The MEP map for this compound would reveal the precise locations for electrophilic and nucleophilic attack, as well as the potential for the bromine and iodine atoms to act as halogen bond donors. researchgate.net

Theoretical Predictions of Reaction Regioselectivity and Kinetics in Polyhalogenated Systems

Predicting where a chemical reaction will occur on a multi-substituted molecule is a central challenge in organic synthesis. Computational methods can predict the regioselectivity of reactions like electrophilic aromatic substitution (EAS) or nucleophilic aromatic substitution (SNAr). nih.govacs.org

For a polyhalogenated system like this compound, different positions on the aromatic ring have vastly different reactivities. Computational models like RegioSQM can predict the most likely site for electrophilic attack by calculating the proton affinities of the aromatic carbon atoms. rsc.org Other approaches involve analyzing the stability of reaction intermediates (like σ-complexes) to determine the most favorable reaction pathway. acs.orgresearchgate.net DFT calculations can also model the transition state energies for different reaction pathways, allowing for the prediction of kinetic products. researchgate.netacs.org Such studies are crucial for planning synthetic routes involving complex halogenated derivatives. nih.gov

Theoretical Investigations of Intermolecular Interactions (e.g., halogen bonding, C-H···O interactions in related systems)

The non-covalent interactions of this compound dictate its physical properties and crystal packing. Theoretical studies can quantify the strength and nature of these interactions.

Halogen Bonding: Due to the positive σ-hole on the larger halogen atoms, both bromine and particularly iodine can act as potent halogen bond donors, interacting with electron-rich atoms (like the carbonyl oxygen of another molecule). Computational studies on polyhaloalkyl-substituted compounds confirm the importance of these interactions in crystal engineering. sciforum.net

Computational analysis, often combined with Hirshfeld surface analysis, can be used to visualize and quantify the contributions of these different intermolecular forces, revealing how molecules assemble in the solid state. sciforum.net

Exploration of Polarizability and Solvation Effects on Reactivity via Continuum Solvation Models

The surrounding solvent can significantly influence a molecule's properties and reactivity. Continuum solvation models, such as the Polarizable Continuum Model (PCM) or the SMD Universal Solvation Model, are used to simulate these effects without the prohibitive computational cost of modeling individual solvent molecules. wikipedia.orguni-muenchen.de These models treat the solvent as a continuous medium with a specific dielectric constant. diracprogram.org

For this compound, PCM calculations could predict:

Changes in Tautomeric Stability: The keto-enol equilibrium of the acetyl group can be influenced by solvent polarity. acs.orgnih.govorientjchem.org

Reaction Kinetics: Solvation can stabilize or destabilize transition states, thus altering reaction rates. Studies have shown that some reaction mechanisms can even shift from concerted to stepwise depending on the solvent's polarity. acs.orgnih.gov

Molecular Properties: The polarizability and dipole moment of the solute molecule are affected by the reaction field of the solvent, which in turn influences intermolecular interactions. wikipedia.org

By performing DFT calculations with a continuum model, a more accurate picture of the molecule's behavior in a specific solvent can be achieved. orientjchem.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Role as Versatile Building Blocks for Complex Molecular Architectures

The true synthetic power of this compound lies in its capacity to act as a programmable hub for building intricate molecular frameworks. The combination of the ketone functionality and the distinct halogen atoms provides a rich platform for diverse chemical transformations.

Precursors for Polyfunctionalized Aromatic and Heterocyclic CompoundsAcetophenones are well-regarded precursors in the synthesis of a wide array of heterocyclic compounds.chemcia.comchemspider.comThe acetyl group in 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone can participate in condensation reactions with reagents like hydrazine, hydroxylamine, or active methylene (B1212753) compounds to form pyrazoles, isoxazoles, and other ring systems.

Crucially, the three halogen atoms serve as handles for introducing additional functional groups through various cross-coupling reactions before or after the formation of the heterocyclic ring. This allows for the synthesis of polyfunctionalized systems where substituents can be precisely installed to fine-tune the molecule's biological activity or material properties. For instance, a Suzuki coupling could be performed at the iodine position, followed by a Sonogashira coupling at the bromine site, and subsequent cyclization involving the acetyl group to yield a highly decorated heterocyclic product that would be difficult to access through other means.

Application in the Construction of Bridged and Fused Ring SystemsThe synthesis of bridged and fused ring systems, common motifs in natural products and complex pharmaceuticals, often relies on intramolecular cyclization strategies.bldpharm.combldpharm.comthis compound is an ideal starting material for such transformations.

A hypothetical yet chemically sound approach involves the initial functionalization at one of the halogen sites (e.g., the iodo or bromo position) to introduce an appropriate carbon chain. Subsequent intramolecular reactions, such as a Friedel-Crafts acylation or a Heck reaction, could then facilitate the formation of a new ring fused to the original phenyl ring, leading to substituted indanone derivatives or other polycyclic structures. The ability to perform these steps sequentially allows for controlled and predictable construction of complex, three-dimensional architectures.

Utility in the Synthesis of Advanced Materials

The electronic nature of the polyhalogenated ring makes this compound a prime candidate for the development of novel organic materials with unique electronic and optical properties.

Development of Functionalized Polymers and Organic Frameworks Utilizing Multi-Halogenated ScaffoldsPolyhalogenated aromatic compounds are key monomers for creating functional polymers through cross-coupling polycondensation reactions. The di-functionality offered by the iodo and bromo groups in this compound allows it to act as a monomer. Polymerization, for instance via Suzuki or Stille coupling, would proceed by reacting at these two sites to form the polymer backbone.

The fluorine atom and the acetyl group would remain as pendant groups on the polymer chain, imparting specific properties such as increased thermal stability, altered solubility, and modified electronic behavior. The acetyl group, in particular, offers a site for post-polymerization modification, allowing for the grafting of other functional units or for cross-linking the polymer chains. This approach enables the creation of highly tailored materials for applications ranging from advanced coatings to membranes and electronic devices.

Exploiting Differentiated Halogen Reactivity for Sequential Functionalization

Perhaps the most significant synthetic advantage of this compound is the differential reactivity of its three carbon-halogen bonds. In transition-metal-catalyzed cross-coupling reactions, the reactivity of aryl halides follows a well-established trend: C–I > C–Br > C–Cl >> C–F. This hierarchy allows for remarkable precision in synthetic design.

A chemist can selectively target the carbon-iodine bond for an initial cross-coupling reaction under mild conditions, leaving the C–Br and C–F bonds intact. Following this first transformation, the carbon-bromine bond can be functionalized in a second, separate step, typically requiring more forcing conditions (e.g., a different catalyst, ligand, or higher temperature). The carbon-fluorine bond is generally robust and unreactive under these conditions, acting as a stable electronic modifier on the final product. This programmed, stepwise functionalization is a cornerstone of modern synthetic strategy, enabling the efficient and controlled assembly of complex, multi-component molecules from a single, versatile starting material.

Table 2: Relative Reactivity of Aryl Halides in Palladium-Catalyzed Cross-Coupling

| Halogen Bond | Relative Reactivity | Typical Coupling Reactions |

|---|---|---|

| C–I | Highest | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| C–Br | Intermediate | Suzuki, Sonogashira, Heck, Stille, Buchwald-Hartwig |

| C–F | Lowest | Generally unreactive under standard cross-coupling conditions |

Future Research Directions and Emerging Avenues

Development of Sustainable and Environmentally Benign Synthetic Methodologies

The synthesis of complex molecules like 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone traditionally relies on multi-step processes that can generate significant chemical waste and utilize hazardous materials. Future research is increasingly focused on aligning synthetic methodologies with the principles of green chemistry, which prioritize the reduction or elimination of hazardous substances. mdpi.com This involves developing protocols that are not only efficient but also environmentally conscious. mdpi.com

Key strategies for greener synthesis applicable to this compound include:

Use of Green Solvents: Shifting from conventional volatile organic compounds to environmentally benign solvents like water or bio-based solvents. For instance, palladium-catalyzed Suzuki cross-coupling reactions have been successfully performed in aqueous solutions. rsc.org

Solvent-Free Conditions: Methodologies such as grinding, ball milling, and solid-wet approaches can eliminate the need for solvents altogether, reducing waste and simplifying purification. mdpi.com

Flow Chemistry: Continuous flow chemistry offers a safer, more efficient, and scalable alternative to traditional batch processing. europa.eu Flow reactors provide superior heat and mass transfer, allowing for better control over highly exothermic or rapid reactions. europa.eunih.gov This technology is particularly advantageous for handling hazardous intermediates and can lead to higher purity products with reduced reaction times. europa.eunih.gov The application of flow systems can be extended to various reaction types, including hydrogenations, nitrations, and cross-coupling reactions. wuxiapptec.com

| Approach | Traditional Method | Sustainable/Green Method | Key Advantages of Green Method |

|---|---|---|---|

| Solvent Use | Often relies on volatile, toxic organic solvents. | Employs water, ionic liquids, or solvent-free conditions. mdpi.com | Reduced environmental impact, lower cost, improved safety. |

| Process Type | Batch processing in large reactors. | Continuous flow chemistry in micro- or mesoreactors. youtube.com | Enhanced safety, better process control, scalability, and efficiency. europa.eunih.gov |

| Energy Input | Conventional heating (oil baths, heating mantles). | Microwave irradiation, ultrasonication, mechanochemistry. mdpi.com | Faster reaction times, lower energy consumption. |

| Catalysis | Often uses stoichiometric reagents or heavy metal catalysts with difficult recovery. | Heterogeneous, recyclable catalysts; biocatalysis. mdpi.comrsc.org | Reduced waste, catalyst reusability, lower cost. |

Discovery of Novel Catalytic Systems for Halogenation and Cross-Coupling Reactions

The presence of three different halogens on the aromatic ring of this compound makes selective functionalization a primary research goal. The carbon-iodine bond is the most reactive towards standard cross-coupling conditions, followed by the carbon-bromine bond, while the carbon-fluorine bond is typically inert. Developing catalytic systems with high selectivity is crucial for harnessing the synthetic potential of this molecule.

Future research in this area will likely focus on:

Ligand-Free Catalysis: While palladium complexes with sophisticated phosphine (B1218219) ligands have been pivotal in cross-coupling reactions, they can be costly, sensitive, and difficult to separate from products. rsc.org Ligand-free catalytic systems, which are often more cost-effective and robust, present an attractive alternative. rsc.orgrsc.org For example, palladium acetate (B1210297) (Pd(OAc)₂) has been used in ligand-free Suzuki reactions for both aryl bromides and chlorides. rsc.org

Selective Catalysts: There is a need for new catalysts that can differentiate between the C-I and C-Br bonds with high fidelity, allowing for programmed, sequential cross-coupling reactions. This could involve catalysts based on palladium, nickel, or copper, with tailored electronic and steric properties. lzchemical.comdartmouth.edumdpi.com The development of catalysts for heteroaryl halides, which can present unique challenges, provides a template for tackling complex substrates. lzchemical.comresearchgate.net For instance, new air-stable palladium complexes have shown high efficiency for Suzuki-Miyaura cross-coupling of heteroaryl chlorides. lzchemical.com

Direct C-H Functionalization: An alternative to cross-coupling is the direct functionalization of the C-H bond on the aromatic ring. This atom-economical approach avoids the need for pre-halogenation. Research into catalysts, including those based on gold(I) or dual photoredox/metal systems, that can selectively activate a specific C-H bond in the presence of multiple halogens is a promising frontier. beilstein-journals.orgrsc.org

| Catalytic Approach | Description | Potential Application for this compound | Reference |

|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | A powerful method for C-C bond formation using palladium catalysts, often with phosphine ligands to couple aryl halides with organoboron compounds (Suzuki), organotins (Stille), etc. | Sequential coupling, first at the C-I bond, then at the C-Br bond. | lzchemical.comdartmouth.edu |

| Ligand-Free Palladium Catalysis | Uses simple palladium salts (e.g., Pd(OAc)₂, PdCl₂) without expensive, air-sensitive phosphine ligands, often in aqueous or green solvents. | More sustainable and cost-effective synthesis of derivatives. | rsc.orgrsc.org |

| Nickel-Based Catalysis | A less expensive alternative to palladium, nickel catalysts are effective for the hydrodehalogenation and cross-coupling of aryl chlorides and other halides. | Potential for unique reactivity or selectivity compared to palladium systems. | mdpi.com |

| Dual C-H Activation/Photoredox Catalysis | Combines a transition metal catalyst for C-H activation with a photocatalyst that generates radical species under visible light. | Functionalization of the available C-H position on the ring without pre-functionalization. | beilstein-journals.organr.fr |

Integration of Machine Learning and Artificial Intelligence for Reaction Design and Optimization

Emerging applications include:

Reaction Outcome Prediction: ML models, particularly neural networks, can be trained on large reaction databases to predict the major product of a reaction given the reactants and conditions. acs.orgnih.gov This is invaluable for a substrate with multiple reactive sites, as the model could predict the selectivity of a given catalytic system.

Condition Optimization: Instead of laborious one-variable-at-a-time optimization, algorithms like Bayesian optimization can efficiently explore the vast parameter space (e.g., catalyst, ligand, solvent, temperature, base) to identify the conditions that maximize yield and selectivity. vapourtec.comresearchgate.net This approach has been shown to double the average yield in complex reactions. technologynetworks.comillinois.edu

Retrosynthesis Planning: AI platforms can propose synthetic pathways by working backward from the target molecule. synthiaonline.comyoutube.com For a complex target, this can reveal more efficient or novel routes that might be missed by human chemists. The AI can rank proposed routes based on feasibility and known reaction data. synthiaonline.com

| Application Area | Description | Impact on Synthesis | Reference |

|---|---|---|---|

| Retrosynthetic Analysis | AI algorithms propose and rank potential synthesis routes by analyzing known chemical transformations. | Accelerates the design of synthetic pathways for new or complex molecules. | synthiaonline.comyoutube.com |

| Reaction Prediction | Machine learning models predict the likely outcome of a chemical reaction, including major products and potential byproducts. | Reduces trial-and-error experimentation by forecasting the results of untested reactions. | acs.orgyoutube.comresearchgate.net |

| Condition Optimization | Algorithms systematically explore and identify the optimal reaction conditions (catalyst, solvent, temperature, etc.) to maximize yield and selectivity. | Improves efficiency, reduces resource consumption, and enhances product purity. | vapourtec.comresearchgate.netchemical.ai |

| Catalyst Discovery | AI can analyze catalyst structures and performance data to predict and design novel catalysts with enhanced activity or selectivity. | Speeds up the development of new catalytic systems for challenging transformations. | researchgate.netacs.org |

Exploration of Unconventional Activation Methods for Polyhalogenated Compounds

Activating the robust bonds in polyhalogenated aromatic compounds often requires harsh thermal conditions. Unconventional activation methods provide alternative energy inputs that can promote reactions under milder conditions, offer unique selectivity, and enable new types of transformations.

Future research should explore:

Mechanochemistry: The use of mechanical force, typically through ball-milling, can induce chemical reactions in the absence of a solvent. rsc.orgrsc.org This technique has been used for C-H activation and to generate aryl radicals from aryl halides for cross-coupling reactions under transition-metal-free conditions. rsc.orgacs.org It is particularly promising for substrates with poor solubility. rsc.org Recent work has shown that mechanochemical methods can generate aryl barium nucleophiles from unactivated barium metal and aryl halides. nih.gov

Photocatalysis: Visible-light photocatalysis uses light to generate highly reactive species, such as aryl radicals, from aryl halides. beilstein-journals.orgnih.gov This method operates at ambient temperature and can enable transformations that are difficult to achieve thermally. For a molecule like this compound, photocatalysis could be used to selectively activate the C-I or C-Br bond for subsequent C-C or C-heteroatom bond formation. nih.gov Dual catalytic systems that merge photocatalysis with transition metal catalysis are particularly powerful, opening up new reaction pathways. beilstein-journals.organr.fr

Microwave and Ultrasound Chemistry: Microwave-assisted synthesis can dramatically reduce reaction times by rapidly and efficiently heating the reaction mixture. nih.gov Similarly, ultrasound provides energy through acoustic cavitation, which can enhance reaction rates and yields. Both methods are compatible with continuous flow systems, offering further advantages in process control and scalability. nih.gov

| Method | Principle | Potential Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball-Milling) | Uses mechanical force to induce chemical reactions, often in a solvent-free environment. | Enables reactions with poorly soluble substrates, reduces solvent waste, can create unique reactivity. | rsc.orgrsc.orgnih.gov |

| Visible-Light Photocatalysis | A photocatalyst absorbs light to initiate a single-electron transfer, activating a substrate like an aryl halide to form a radical. | Mild reaction conditions (room temperature), high selectivity, access to novel reaction pathways. | beilstein-journals.orgnih.govnih.gov |

| Flow Chemistry | Reactions are performed continuously in a tube or microreactor, allowing for precise control over temperature, pressure, and reaction time. | Improved safety for hazardous reactions, enhanced heat/mass transfer, easy scalability, and automation. | europa.euwuxiapptec.comyoutube.com |

| Microwave/Ultrasound | Uses microwave energy for rapid, uniform heating or high-frequency sound waves to induce cavitation, enhancing reaction rates. | Dramatically reduced reaction times, improved yields, and cleaner reactions. | mdpi.comnih.gov |

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1-(2-bromo-5-fluoro-3-iodophenyl)ethanone?

- Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation using a substituted benzaldehyde and acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Halogens (Br, F, I) are introduced sequentially, leveraging their electronic effects. For example, fluorine’s strong electron-withdrawing nature directs subsequent halogenation to specific positions. Directed ortho-metalation or halogen-exchange reactions may also be employed for regioselective substitution .

Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- Multinuclear NMR : ¹H NMR identifies proton environments (e.g., acetyl group at ~2.6 ppm), ¹³C NMR confirms carbonyl (≈200 ppm) and aromatic carbons, and ¹⁹F NMR detects fluorine’s unique shifts.

- High-resolution mass spectrometry (HRMS) validates molecular weight (expected for C₈H₅BrFIO: ~362.84 g/mol).

- X-ray crystallography (if crystalline) resolves steric effects from bulky halogens .

Q. What are the key considerations for handling and storing this compound?

- Methodological Answer : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent photodegradation and moisture absorption. Use gloveboxes for air-sensitive reactions. Monitor stability via periodic NMR or melting point checks. Safety protocols include PPE (nitrile gloves, goggles) due to potential irritancy .

Advanced Questions

Q. How can researchers address competing halogen reactivities during functionalization of the aryl ring?

- Methodological Answer :

- Sequential halogenation : Introduce iodine last due to its high leaving-group tendency. Use protective groups (e.g., silyl ethers) to block reactive sites.

- Kinetic vs. thermodynamic control : Optimize temperature and catalysts (e.g., Pd(0) for Suzuki couplings) to favor desired products. For example, Cu(I) catalysts selectively activate C-I bonds over C-Br in cross-coupling reactions .

Q. What strategies mitigate contradictions in spectral data, such as unexpected coupling constants in NMR?

- Methodological Answer :

- 2D NMR (COSY, NOESY) : Resolve overlapping signals caused by steric hindrance from halogens.

- Computational modeling (DFT) : Predict expected coupling constants and chemical shifts for comparison.

- Re-synthesis under controlled conditions : Confirm reproducibility and rule out experimental artifacts .

Q. How to optimize reaction conditions to suppress dehalogenation or premature substitution?

- Methodological Answer :

- Low-temperature reactions : Minimize thermal degradation (e.g., -78°C for Grignard additions).

- Anhydrous conditions : Use molecular sieves or distilled solvents to prevent hydrolysis of acyl intermediates.

- Catalyst selection : Pd(0)/Cu(I) systems avoid unwanted C-F bond cleavage, while bulky ligands reduce side reactions .

Q. What purification methods are optimal for isolating this compound given its halogenated structure?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.